Regioisomeric Specificity in HIV-1 Protease Binding versus AKT1 Kinase Activity
The target compound is claimed in patent EA016387B1 as a broad-spectrum HIV-1 protease inhibitor, a mechanism fundamentally distinct from the kinase activity reported for its regioisomer [1]. The analog N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide (CAS 326024-84-4) showed an IC50 of 1160 nM against AKT1 kinase in a repurposing screen, a target unrelated to HIV protease [2]. This demonstrates that swapping the methoxy and methyl positions between the benzothiazole and sulfonamide rings diverts the biological activity entirely from antiviral protease inhibition to serine/threonine kinase modulation.
| Evidence Dimension | Primary biological target engagement |
|---|---|
| Target Compound Data | HIV-1 protease inhibition (exact Ki/IC50 not publicly disclosed, but claimed as broad-spectrum inhibitor in patent) |
| Comparator Or Baseline | CAS 326024-84-4 (regioisomer): AKT1 IC50 = 1160 nM |
| Quantified Difference | Target switch: HIV protease (viral) vs. AKT1 kinase (human); >1000 nM difference in AKT1 potency |
| Conditions | Patent claims and ChEMBL-derived bioactivity data from a hepatocellular carcinoma drug repurposing study |
Why This Matters
For procurement in antiviral research, selecting the correct regioisomer is critical; the analog is inactive against the intended HIV protease target and would confound structure-activity relationship studies.
- [1] Herman A, Tim HM, Paul JGM, et al. 2-(Substituted-amino)-benzothiazole sulfonamide HIV protease inhibitors. Patent EA016387B1, 2012. View Source
- [2] Drug Repurposing Approach to Identify Candidate Drug Molecules for Hepatocellular Carcinoma. Int. J. Mol. Sci. 2024, 25(18), 9392. Table 5. View Source
